molecular formula C21H18N2O7 B14951012 2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B14951012
M. Wt: 410.4 g/mol
InChI Key: MBMZSPZQHBNYRQ-UHFFFAOYSA-N
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Description

2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate is a complex organic compound that features a combination of functional groups, including ester, amide, and ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For instance, the esterification of 4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid with 2-[4-(methoxycarbonyl)anilino]-2-oxoethanol can be achieved using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl benzoate
  • 2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 4-aminobenzoate
  • 2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 4-(2,5-dioxo-1-pyrrolidinyl)phenylacetate

Uniqueness

2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H18N2O7

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 4-[[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]oxyacetyl]amino]benzoate

InChI

InChI=1S/C21H18N2O7/c1-29-20(27)13-2-6-15(7-3-13)22-17(24)12-30-21(28)14-4-8-16(9-5-14)23-18(25)10-11-19(23)26/h2-9H,10-12H2,1H3,(H,22,24)

InChI Key

MBMZSPZQHBNYRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O

Origin of Product

United States

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